molecular formula C11H15NS B3046863 3-(tert-Butyl)benzothioamide CAS No. 1314936-03-2

3-(tert-Butyl)benzothioamide

Cat. No.: B3046863
CAS No.: 1314936-03-2
M. Wt: 193.31
InChI Key: VRVYIIASIHOGIN-UHFFFAOYSA-N
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Description

3-(tert-Butyl)benzothioamide is an organic compound with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol. This compound is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a thioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)benzothioamide typically involves the reaction of tert-butylbenzene with thioamide precursors under specific conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the thioamide group . The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethyl sulfoxide (DMSO) or tert-butyl acetate .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactor systems allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thioamide group can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination reactions.

Major Products:

    Oxidation: Benzoic acids.

    Reduction: Corresponding amines.

    Substitution: Benzylic halides.

Scientific Research Applications

3-(tert-Butyl)benzothioamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)benzothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . This interaction can result in various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

    tert-Butylbenzene: Lacks the thioamide group, making it less reactive in certain chemical reactions.

    Benzothioamide: Lacks the tert-butyl group, which affects its solubility and reactivity.

Uniqueness: 3-(tert-Butyl)benzothioamide is unique due to the presence of both the tert-butyl and thioamide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-tert-butylbenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVYIIASIHOGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675475
Record name 3-tert-Butylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314936-03-2
Record name Benzenecarbothioamide, 3-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314936-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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